

# Crystal Structure Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Overview

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## Compound of Interest

Compound Name: 4-bromo-1H-pyrazole-5-carbaldehyde

Cat. No.: B1273095

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## Absence of Publicly Available Data and Analysis of a Structurally Related Analogue

Initial Assessment: As of the latest literature and database reviews, a definitive, publicly available experimental crystal structure analysis for **4-bromo-1H-pyrazole-5-carbaldehyde** could not be located. Comprehensive searches of crystallographic databases and the scientific literature did not yield a Crystallographic Information File (CIF) or a detailed structural report for this specific molecule.

This guide will therefore provide a detailed crystal structure analysis of a closely related and publicly characterized compound: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This analogue shares key structural motifs, including the pyrazole carbaldehyde core and a brominated phenyl substituent, offering valuable insights into the likely solid-state conformation, molecular interactions, and experimental methodologies relevant to the target compound.

## Profile of the Analogue: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This compound has been the subject of multiple crystallographic studies, revealing at least two different polymorphic forms. The following sections will detail the crystallographic data and experimental protocols for both a triclinic and a monoclinic crystal system.

## Quantitative Crystallographic Data

The crystallographic data for two reported structures of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde are summarized below for comparison.

Table 1: Triclinic Crystal System Data[1][2]

Parameter	Value
Chemical Formula	C <sub>16</sub> H <sub>11</sub> BrN <sub>2</sub> O
Formula Weight	327.18 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	9.6716 (8)
b (Å)	11.4617 (9)
c (Å)	13.8257 (10)
α (°)	113.497 (5)
β (°)	92.753 (6)
γ (°)	93.753 (6)
Unit Cell Volume (Å <sup>3</sup> )	1397.91 (19)
Z (molecules/unit cell)	4
Temperature (K)	298
Radiation Type	Mo Kα
Wavelength (Å)	0.71073
R-factor	0.052

Table 2: Monoclinic Crystal System Data[3][4]

Parameter	Value
Chemical Formula	C <sub>16</sub> H <sub>11</sub> BrN <sub>2</sub> O
Formula Weight	327.18 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /n
a (Å)	17.7233 (4)
b (Å)	3.8630 (1)
c (Å)	20.4224 (5)
β (°)	110.137 (3)
Unit Cell Volume (Å <sup>3</sup> )	1312.75 (6)
Z (molecules/unit cell)	4
Temperature (K)	100
Radiation Type	Cu Kα
Wavelength (Å)	1.54184
R-factor	0.025

## Molecular Geometry Insights

In the triclinic structure, the asymmetric unit contains two independent molecules with slightly different geometries.<sup>[1][2]</sup> The dihedral angles between the 4-bromobenzene ring and the pyrazole ring are 26.0(2)° and 39.9(7)° for the two molecules, respectively.<sup>[1][2]</sup> The phenyl ring is oriented at 19.7(5)° and 7.3(0)° with respect to the pyrazole ring.<sup>[1][2]</sup>

In the monoclinic structure, the phenyl and bromophenyl rings are also twisted out of the mean plane of the pyrazole ring, with dihedral angles of 13.70(10)° and 36.48(10)°, respectively.<sup>[3][4]</sup> The carbaldehyde group is slightly twisted from the pyrazole plane, with a C-C-C-O torsion angle of 7.9(3)°.<sup>[3][4]</sup> The crystal packing is characterized by a helical supramolecular chain along the b-axis, mediated by C-H...O interactions.<sup>[3][4]</sup>

## Experimental Protocols

The synthesis and crystal growth methodologies, along with the X-ray diffraction techniques, are crucial for obtaining high-quality structural data.

### Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The compound is synthesized via the Vilsmeier-Haack reaction.[\[1\]](#)[\[3\]](#)[\[5\]](#)

Protocol:

- Preparation of the Vilsmeier Reagent: Phosphoryl chloride ( $\text{POCl}_3$ ) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under continuous stirring.[\[1\]](#)[\[3\]](#)
- Precursor Addition: The starting material, 4-bromoacetophenone phenylhydrazone (or (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine), is dissolved in DMF and slowly added to the Vilsmeier reagent mixture.[\[1\]](#)[\[3\]](#)
- Reaction: The resulting mixture is stirred at an elevated temperature (e.g., 333 K or 70 °C) for several hours to facilitate cyclization and formylation.[\[1\]](#)[\[3\]](#)
- Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.[\[3\]](#) The pH may be adjusted to basic (e.g., pH 12) with an aqueous sodium carbonate solution.[\[2\]](#)
- Purification: The solid precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography or by washing with a suitable solvent like methanol.[\[1\]](#)[\[3\]](#)

### Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution.

Protocol:

- The purified product is dissolved in a suitable solvent (e.g., chloroform or methanol).[\[2\]](#)[\[3\]](#)

- The solution is allowed to evaporate slowly at room temperature over several days.
- This process yields colorless prisms of the compound suitable for single-crystal X-ray analysis.<sup>[3]</sup>

## X-ray Data Collection and Structure Refinement

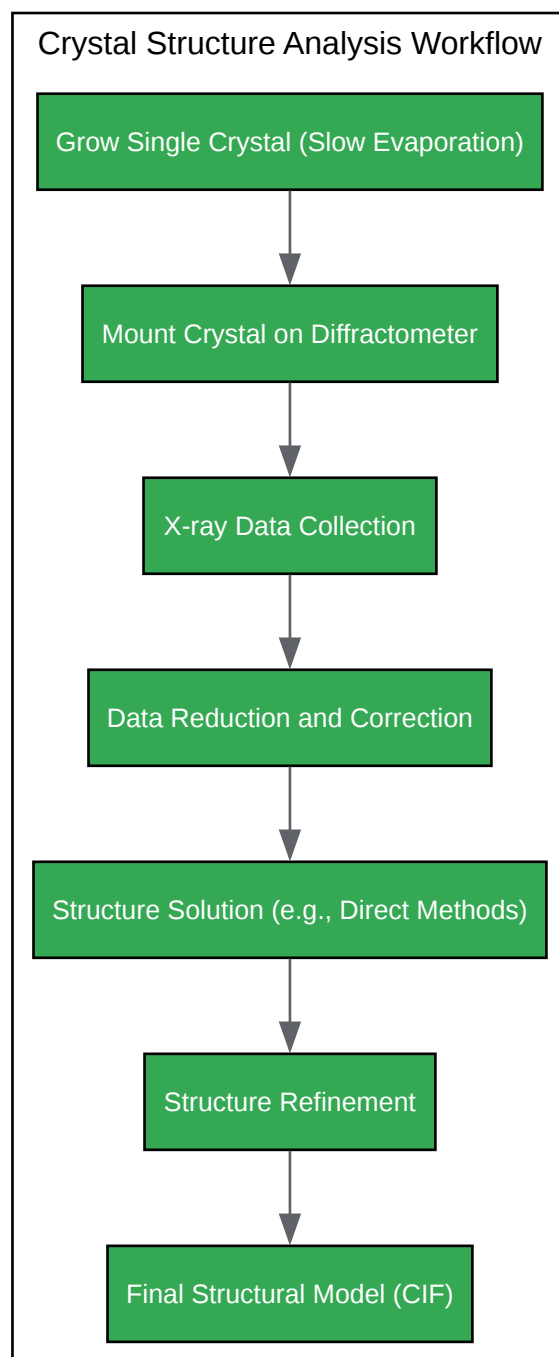
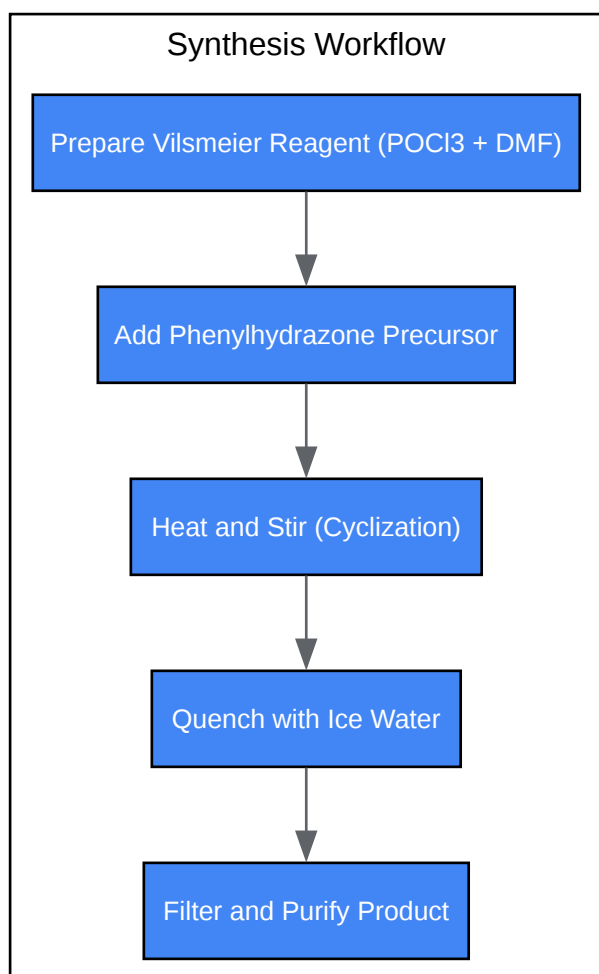
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Protocol:

- **Data Collection:** A suitable crystal is mounted on the diffractometer. Data for the monoclinic form were collected on an Agilent SuperNova Dual diffractometer, while the triclinic data were collected on a Stoe IPDS 2T diffractometer.<sup>[2][3]</sup>
- **Data Reduction:** The collected diffraction data are processed, which includes integration of reflection intensities and corrections for absorption effects (e.g., multi-scan absorption correction).<sup>[2][3]</sup>
- **Structure Solution:** The crystal structure is solved using direct methods, for example, with software such as SHELXS97.<sup>[3]</sup>
- **Structure Refinement:** The structural model is refined against the experimental data using full-matrix least-squares on  $F^2$ , typically with software like SHELXL97.<sup>[3]</sup> Hydrogen atoms are generally placed in calculated positions and refined using a riding model.<sup>[1]</sup>

## Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure determination process.



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- To cite this document: BenchChem. [Crystal Structure Analysis of 4-bromo-1H-pyrazole-5-carbaldehyde: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273095#crystal-structure-analysis-of-4-bromo-1h-pyrazole-5-carbaldehyde]

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